molecular formula C20H29N3OS B4594536 2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol

2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol

Cat. No.: B4594536
M. Wt: 359.5 g/mol
InChI Key: QEMWKYGOMKIXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C20H29N3OS and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.20313373 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their versatility in pharmaceutical applications, exhibiting a wide range of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Particularly, 2-arylbenzothiazoles are being explored as potential antitumor agents. Their structural simplicity and the ease of synthesis make benzothiazoles an attractive scaffold for drug discovery, especially in the development of treatments for cancer. The ongoing research underscores the importance of the benzothiazole nucleus in drug development, providing a foundation for generating new chemical entities aimed at various diseases (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

DNA Interaction and Radioprotection

Certain benzothiazole derivatives, exemplified by Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded B-DNA, displaying specificity for AT-rich sequences. These properties not only make them useful as fluorescent DNA stains but also as starting points for rational drug design. Their application extends to plant cell biology for chromosome and nuclear staining and potentially as radioprotectors and topoisomerase inhibitors. This broadens the scope of benzothiazole derivatives in both research and therapeutic contexts (Issar & Kakkar, 2013).

Anticancer Chemotherapeutics

Recent advancements emphasize the therapeutic implications of benzothiazoles in cancer treatment. Structural modifications and the development of benzothiazole conjugates are a focal point in creating new antitumor agents. These derivatives have shown promising anticancer activity in vitro and in vivo, indicating potential for further drug development. Despite promising results, the need for full toxicity characterization is highlighted to ensure safe clinical use (Ahmed et al., 2012).

Environmental and Neurotoxicological Studies

Benzothiazole derivatives are also explored in environmental science, particularly concerning their impact on groundwater contamination in the context of ethanol and BTEX (benzene, toluene, ethylbenzene, and xylene) transport. Understanding the interactions between benzothiazoles and environmental contaminants can aid in assessing the ecological risks associated with their use and inform strategies for mitigating potential adverse effects (Powers et al., 2001).

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3OS/c24-13-10-17-14-22(11-12-23(17)16-6-2-1-3-7-16)15-20-21-18-8-4-5-9-19(18)25-20/h4-5,8-9,16-17,24H,1-3,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMWKYGOMKIXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol
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2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol
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2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol
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2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol
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2-[4-(1,3-benzothiazol-2-ylmethyl)-1-cyclohexyl-2-piperazinyl]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.